4-Bromo-2-methylphenylboronic Acid: A Comprehensive Technical Guide
4-Bromo-2-methylphenylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Bromo-2-methylphenylboronic acid, a key building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and provides a detailed examination of its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The guide is intended to serve as a critical resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.
Chemical and Physical Properties
4-Bromo-2-methylphenylboronic acid, a member of the versatile boronic acid family, is a white to off-white crystalline solid. Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, makes it a highly valuable reagent for introducing the 4-bromo-2-methylphenyl moiety into a diverse range of organic molecules. A comprehensive summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 221006-71-9 | [1][2] |
| Linear Formula | C7H8BBrO2 | [1] |
| Molecular Weight | 214.85 g/mol | [3] |
| IUPAC Name | (4-bromo-2-methylphenyl)boronic acid | [1] |
| InChI Key | BEQUDVVISBTSHZ-UHFFFAOYSA-N | [1] |
| Synonyms | (4-Bromo-2-methylphenyl)boronic acid |
Safety and Handling
As with any chemical reagent, proper handling of 4-Bromo-2-methylphenylboronic acid is paramount to ensure laboratory safety. The compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information prior to use.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
4-Bromo-2-methylphenylboronic acid is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in many pharmaceutical agents and advanced materials.
General Reaction Scheme
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, 4-Bromo-2-methylphenylboronic acid) with an organohalide or triflate in the presence of a base.
Figure 1: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-methylphenylboronic acid with an aryl bromide. Note that specific conditions (catalyst, base, solvent, temperature) may need to be optimized for different substrates.
Materials:
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4-Bromo-2-methylphenylboronic acid
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Aryl bromide
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Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
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Base (e.g., K2CO3, Cs2CO3, Na2CO3)
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Solvent (e.g., Toluene, Dioxane, DMF, with water)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-2-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add the degassed solvent system.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

